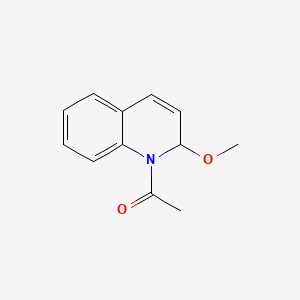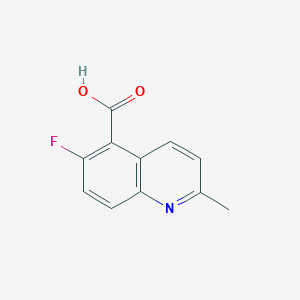
6-Fluoro-2-methylquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-methylquinoline-5-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-methylquinoline-5-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the cyclization of 2-aminobenzoyl fluoride with acetaldehyde under acidic conditions to form the quinoline ring . The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods such as the Suzuki-Miyaura cross-coupling reaction. This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds under mild conditions . The process is highly adaptable and can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Fluoro-2-methylquinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles like amines, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2-methylquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of materials such as liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-methylquinoline-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Fluoro-2-methylquinoline-3-carboxylic acid
- 7-Fluoro-2-methylquinoline-4-carboxylic acid
- 6-Bromo-2-methylquinoline-3-carboxylic acid
- 6-Chloro-2-methylquinoline-3-carboxylic acid
Uniqueness
6-Fluoro-2-methylquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the fluorine atom at the 6-position enhances its stability and can improve its interaction with biological targets compared to other similar compounds .
Eigenschaften
CAS-Nummer |
86053-13-6 |
|---|---|
Molekularformel |
C11H8FNO2 |
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
6-fluoro-2-methylquinoline-5-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-3-7-9(13-6)5-4-8(12)10(7)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
JWJXOIKQXNUULV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




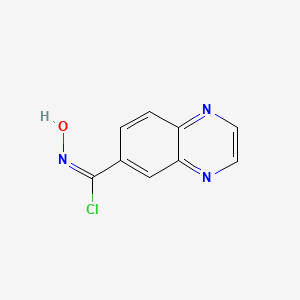
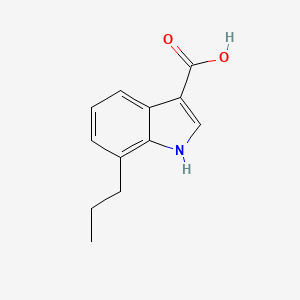
![4-Chloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B11894263.png)

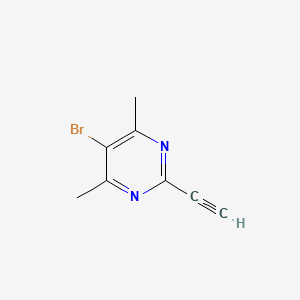

![1,5-Diethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11894287.png)
![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)
